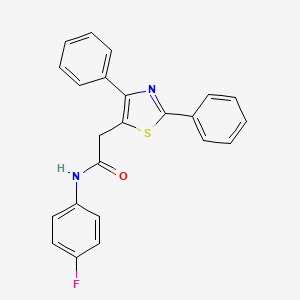

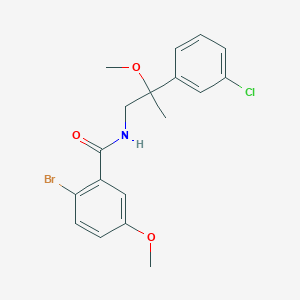

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, involves various methods that aim at introducing the pyridazinone ring, which is crucial for the bioactivity of these compounds. These synthesis methods are designed to ensure the presence of the pyridazinone ring as a core structure, which is key to the cardiovascular and other therapeutic activities observed in these compounds (Asif, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing the pyridazinone ring is critical for their biological activity. Structural modifications, especially at the pyridazinone core, can significantly influence the pharmacological properties of these compounds. The presence of substituents like the piperazine ring and dimethoxyphenyl group plays a crucial role in enhancing the activity and specificity of these molecules (Malik et al., 2021).

Chemical Reactions and Properties

The reactivity of this compound and its analogs involves interactions with various nucleophiles and electrophiles, showcasing a range of chemical reactions including N-dealkylation, oxidation, and conjugation. These reactions are important for understanding the metabolism and detoxification pathways of these compounds in biological systems (Caccia, 2007).

Applications De Recherche Scientifique

Anticancer Activity

Research on derivatives of this compound has shown promising antiproliferative effects against human cancer cell lines. Specifically, derivatives synthesized through nucleophilic substitution reactions exhibited significant activity against various cancer cell lines, indicating potential as anticancer agents. Among these, certain compounds showed good activity on all tested cell lines except K562, suggesting specificity in their action and highlighting the need for further investigation into their potential as cancer treatments (Mallesha et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Novel derivatives have also been prepared and tested for their antimicrobial and anti-inflammatory activities. Notably, some derivatives demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, certain compounds exhibited optimum anti-proliferative activity against various cancer cell lines, further suggesting their dual utility in antimicrobial and anti-cancer contexts (Al-Wahaibi et al., 2021).

Enzyme Inhibition

The compound and its derivatives have been investigated for their ability to inhibit specific enzymes relevant to disease processes. One study focused on the inhibition of β-1,3-glucan synthase, identifying derivatives that showed significant efficacy in a mouse model of Candida glabrata infection, indicating potential for treating fungal infections (Ting et al., 2011).

Antagonistic and Mechanistic Studies

Mechanistic studies of certain derivatives have shed light on their action modes. For example, research on a novel compound showed that it induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest, without inhibiting RNA unwinding by p68 RNA helicase. Instead, it was found to abrogate the β-catenin stimulated ATPase activity of p68, providing insights into its potential mechanism of action against cancer cells (Lee et al., 2013).

Propriétés

IUPAC Name |

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-4-19(24)23-11-9-22(10-12-23)18-8-6-15(20-21-18)14-5-7-16(25-2)17(13-14)26-3/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKGWXKMVJRNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)